molecular formula C26H22ClNO6 B4596425 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B4596425
M. Wt: 479.9 g/mol
InChI Key: FGNGHAXNKDACTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxoethyl group, and a benzoyl-chlorophenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the methoxyphenyl and benzoyl-chlorophenyl carbamoyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 4-(2-benzoyl-4-chloroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO6/c1-33-20-10-7-17(8-11-20)23(29)16-34-25(31)14-13-24(30)28-22-12-9-19(27)15-21(22)26(32)18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNGHAXNKDACTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE
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2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE
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2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE
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2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE
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2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE
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2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE

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